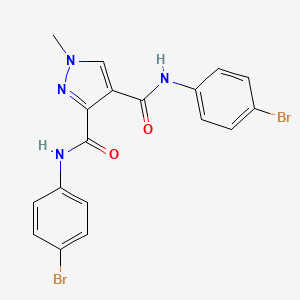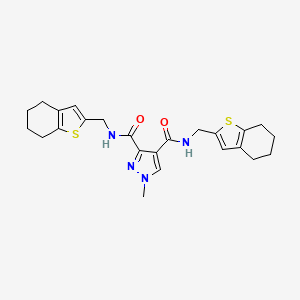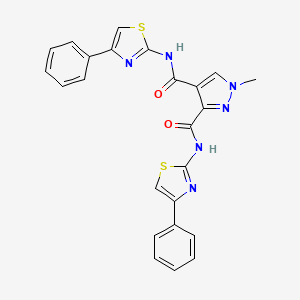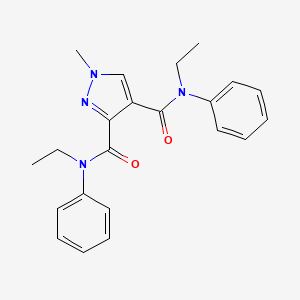![molecular formula C22H13ClF3N5OS B4374175 N~5~-[4-(4-Chloro-1H-pyrazol-1-YL)phenyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-C]pyrazole-5-carboxamide](/img/structure/B4374175.png)
N~5~-[4-(4-Chloro-1H-pyrazol-1-YL)phenyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-C]pyrazole-5-carboxamide
Overview
Description
N~5~-[4-(4-Chloro-1H-pyrazol-1-YL)phenyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-C]pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a pyrazole ring, a thieno[2,3-c]pyrazole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-[4-(4-Chloro-1H-pyrazol-1-YL)phenyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-C]pyrazole-5-carboxamide typically involves multi-step reactions. One common approach is the cyclocondensation reaction between a suitable hydrazine and a carbon unit such as 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds . The reaction conditions often include the use of a base and microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve efficiency and yield. The use of continuous flow reactors and automated synthesis platforms can also be employed to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
N~5~-[4-(4-Chloro-1H-pyrazol-1-YL)phenyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-C]pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~5~-[4-(4-Chloro-1H-pyrazol-1-YL)phenyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-C]pyrazole-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N5-[4-(4-Chloro-1H-pyrazol-1-YL)phenyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-C]pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The compound can also interfere with cellular signaling pathways, such as the mitogen-activated protein kinase (MEK) pathway, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazole-3 (5)-carboxylic acid: Known for its medicinal properties, including anti-inflammatory and anticancer activities.
Fluviols A-E: Natural compounds with embedded pyrazole moieties, exhibiting various biological activities.
Aminophenazone: A drug containing a pyrazole moiety, used for its analgesic and anti-inflammatory effects.
Uniqueness
N~5~-[4-(4-Chloro-1H-pyrazol-1-YL)phenyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-C]pyrazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications .
Properties
IUPAC Name |
N-[4-(4-chloropyrazol-1-yl)phenyl]-1-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF3N5OS/c23-13-11-27-30(12-13)15-8-6-14(7-9-15)28-20(32)18-10-17-19(22(24,25)26)29-31(21(17)33-18)16-4-2-1-3-5-16/h1-12H,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPJHVKTLTYYTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(S3)C(=O)NC4=CC=C(C=C4)N5C=C(C=N5)Cl)C(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClF3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N~3~-(2-METHYLPHENYL)-1-[3-OXO-3-(2-TOLUIDINO)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374161.png)
![[4-(Diphenylmethyl)piperazin-1-yl][3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone](/img/structure/B4374165.png)
![N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-3-OXOPROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374167.png)
![N-(4-chloro-1-methylpyrazol-3-yl)-1-[3-[(4-chloro-1-methylpyrazol-3-yl)amino]-3-oxopropyl]pyrazole-3-carboxamide](/img/structure/B4374170.png)
![N~5~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4374180.png)
![N~5~-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4374187.png)
![1-{1-[(2-FLUORO-5-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374195.png)
